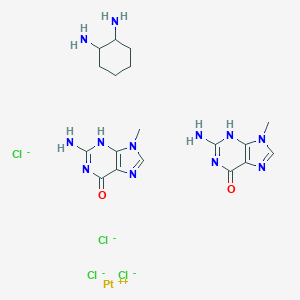
Dach-mgua-Cl-Pt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a complex organometallic compound that features a platinum center coordinated with cyclohexyldiamine and 9-methylguanosine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride typically involves the reaction of platinum(IV) chloride with cyclohexyldiamine and 9-methylguanosine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the platinum complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as filtration and drying to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the platinum complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the coordination chemistry of platinum complexes and their reactivity.
Biology: It is investigated for its interactions with biological molecules, such as DNA and proteins, to understand its potential biological effects.
Medicine: The compound is explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is unique due to its specific ligand coordination, which may offer distinct biological and chemical properties compared to other platinum-based compounds. Its potential for targeted anticancer therapy and reduced side effects makes it a valuable addition to the family of platinum-based drugs.
Eigenschaften
CAS-Nummer |
118574-25-7 |
|---|---|
Molekularformel |
C18H28Cl4N12O2Pt-2 |
Molekulargewicht |
781.4 g/mol |
IUPAC-Name |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4 |
InChI-Schlüssel |
RZWHFCZVVQQZOV-UHFFFAOYSA-J |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Isomerische SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















